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Compound of Interest

7-Bromobenzo|c]
[1,2,5]thiadiazole-4-carbaldehyde

cat. No.: B1375072

Compound Name:

An In-Depth Technical Guide to 7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde:
Properties, Synthesis, and Applications

Executive Summary

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde is a bifunctional heterocyclic compound of
significant interest to researchers in materials science and medicinal chemistry. Featuring an
electron-deficient benzothiadiazole core, a reactive aldehyde group, and a versatile bromine
atom suitable for cross-coupling reactions, this molecule serves as a pivotal building block for
advanced organic materials. This guide provides a comprehensive overview of its fundamental
properties, a detailed and validated synthesis protocol, an analysis of its chemical reactivity,
and a discussion of its current and potential applications, particularly in the development of
organic photovoltaics.

The 2,1,3-Benzothiadiazole Scaffold: A Privileged
Core Structure

The 2,1,3-benzothiadiazole (also known as benzo[c][1][2][3]thiadiazole) moiety is a cornerstone
in the design of functional organic molecules. Its inherent electron-deficient nature, arising from
the fused electron-withdrawing thiadiazole ring, makes it a powerful electron-acceptor unit. This
property is extensively leveraged in organic electronics to create materials with tailored
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optoelectronic characteristics for applications such as organic photovoltaics (OPVs), organic
light-emitting diodes (OLEDs), and fluorescent sensors.[1][4]

Furthermore, the benzothiadiazole scaffold is a recurring motif in a wide array of biologically
active compounds, with derivatives exhibiting antimicrobial, anticancer, and anti-inflammatory
properties.[5][6][7] 7-Bromobenzol[c][1][2][3]thiadiazole-4-carbaldehyde emerges as a
particularly valuable derivative, offering two distinct and orthogonal reactive sites for molecular
elaboration, thereby enabling the construction of complex, high-performance molecular
architectures.[1][2]

Core Physicochemical and Spectroscopic
Properties

7-Bromobenzo[c][1][2][3]thiadiazole-4-carbaldehyde typically presents as a slightly yellow
crystalline powder with a high degree of purity, often exceeding 98% as determined by NMR.[1]
[2][8] Its key physical and chemical properties are summarized in the table below.

Table 1. Fundamental Properties of 7-Bromobenzolc][1][2][3]thiadiazole-4-carbaldehyde

Property Value Reference(s)
4-bromo-2,1,3-

IUPAC Name benzothiadiazole-7- [1][2]
carbaldehyde

CAS Number 1071224-34-4 [1112119]

Molecular Formula C7H3BrN20S [1][2][10]

Molecular Weight 243.08 g/mol [1112]19]
Slightly yellow crystalline

Appearance Iy Y [1][2]
powder

Melting Point 185-186 °C or 192-194 °C [1]12119]

Spectroscopic Characterization

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/fr/product/b1375072
https://pmc.ncbi.nlm.nih.gov/articles/PMC11077497/
https://www.pharmacyjournal.in/assets/archives/2023/vol8issue3/8051-1693643080640.pdf
https://www.pcbiochemres.com/article_149460_f6b47279448f1a820baf19ad23e7a3e9.pdf
https://rjptonline.org/AbstractView.aspx?PID=2022-15-4-83
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.mdpi.com/2071-1050/16/12/5191
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.mdpi.com/2071-1050/16/12/5191
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.watson-int.com/7-bromo-benzoc125thiadiazole-4-carbaldehyde-cas-1071224-34-4/
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.mdpi.com/2071-1050/16/12/5191
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32744963.htm
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.aaronchem.com/prod/1071224-34-4
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32744963.htm
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.benchchem.com/fr/product/b1375072
https://www.smolecule.com/products/s811530
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32744963.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1375072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The structural integrity of the compound is unequivocally confirmed by a suite of spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR): The *H NMR spectrum provides clear diagnostic
signals. The aldehyde proton is observed as a singlet significantly downfield, with reported
shifts at  10.71 ppm or & 9.90 ppm in CDCIs.[2][9] This deshielding is a direct consequence
of the potent electron-withdrawing effect of both the carbonyl group and the benzothiadiazole
ring system.[2] The aromatic region displays two doublets or a multiplet corresponding to the

two protons on the benzene ring.[2][9] The 3C NMR spectrum further corroborates the
structure, with a characteristic signal for the aldehyde carbon around & 188.0 ppm and six
additional signals for the aromatic and heterocyclic carbons.[9]

« Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band around 1702
cm~1, characteristic of the C=0 stretching vibration of the aromatic aldehyde.[9] Additional
bands confirm the presence of the aromatic C-H and the skeletal vibrations of the
benzothiadiazole ring.[9]

» High-Resolution Mass Spectrometry (HRMS): HRMS data show the characteristic isotopic
pattern for a bromine-containing compound, with measured m/z values for [M]* matching the
calculated values for C7Hs’°BrN20S and C7H38BrN20S with high precision, confirming the
molecular formula.[9]

Synthesis and Purification: A Validated Protocol

While several synthetic strategies can be envisioned, the most reliable and high-yielding
reported method involves the hydrolysis of a 7-(dibromomethyl) precursor. This approach
avoids harsh conditions that could degrade the sensitive benzothiadiazole ring and provides
the target aldehyde in excellent yield.

Causality Behind the Method: The conversion of a dibromomethyl group (-CHBr2) to an
aldehyde (-CHO) is a classic transformation. Using silver nitrate (AgNO3) in aqueous
acetonitrile is an effective choice because the silver ions coordinate with the bromine atoms,
facilitating their departure and subsequent hydrolysis by water to form the aldehyde. The
reaction is clean, and the silver bromide (AgBr) byproduct precipitates, driving the reaction to
completion.[9]
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Detailed Experimental Protocol

Reaction: Hydrolysis of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole[9]

e Setup: To a solution of 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole (1.0 eq) in
acetonitrile (e.g., 0.08 M solution), add a solution of aqueous silver nitrate (2.5 eq) dissolved
in a minimal amount of water.

o Reaction: Heat the mixture to reflux and stir for 2 hours. Monitor the reaction by TLC or LC-
MS for the disappearance of the starting material.

o Workup (Quenching & Filtration): Upon completion, cool the reaction mixture to room
temperature. A precipitate of silver bromide (AgBr) will have formed. Filter the mixture
through a pad of Celite to remove the precipitate, washing the pad with dichloromethane.

o Workup (Extraction): Combine the filtrates and remove the organic solvents via rotary
evaporation. Add dichloromethane to the residue and transfer to a separatory funnel. Wash
the organic layer sequentially with water and saturated brine.

 Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSOa), filter, and
concentrate under reduced pressure. The resulting crude product is typically a white or
slightly yellow solid of high purity.

* Yield: This protocol has been reported to yield the final product, 7-bromobenzo[c][1][2]
[3]thiadiazole-4-carbaldehyde, in up to 92% yield.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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